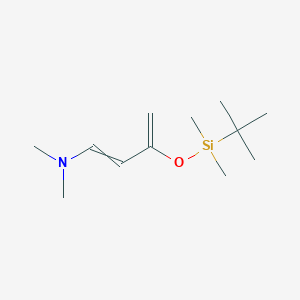

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

概要

説明

プロパンは、分子式 C₃H₈ を持つ、3 つの炭素原子を含むアルカンです。標準温度および圧力では無色無臭の気体ですが、輸送可能な液体に圧縮することができます。プロパンは、天然ガスの処理と石油精製の副産物です。 家庭用および工業用用途、ならびに低排出量公共交通機関で燃料として一般的に使用されています .

準備方法

合成経路と反応条件:

酪酸の脱炭酸: この方法は、酪酸をソーダライム(水酸化ナトリウムと酸化カルシウムの混合物)で加熱してプロパンを生成することを含みます。

プロペンの水素化: プロペンは、白金またはパラジウムなどの触媒の存在下で水素化してプロパンを生成できます.

工業生産方法:

天然ガスの処理: プロパンは、天然ガスの処理中に他の炭化水素から分離されます。

石油精製: プロパンは、原油の精製の過程でも副産物として得られます.

化学反応の分析

反応の種類:

-

燃焼: プロパンは、過剰な酸素の存在下で完全燃焼して、二酸化炭素と水を生成します。

C3H8+5O2→3CO2+4H2O+heat

-

ハロゲン化: プロパンは、紫外線照射下で塩素や臭素などのハロゲンと反応して、1-クロロプロパンや2-クロロプロパンなどのハロゲン化生成物を生成します。

一般的な試薬と条件:

酸素: 燃焼反応で使用されます。

ハロゲン(塩素、臭素): ハロゲン化反応で使用されます。

触媒(白金、パラジウム): 水素化反応で使用されます。

主要な製品:

二酸化炭素と水: 燃焼から。

ハロゲン化プロパン: ハロゲン化反応から.

科学研究への応用

プロパンは、科学研究においてさまざまな用途があります。

化学: プロパンは、ポリプロピレン、アクリロニトリル、プロピレンオキサイドなどの多くの化学物質の前駆体であるプロピレンの製造のための原料として使用されます.

生物学: プロパンは、ガスクロマトグラフィーでキャリアガスとして使用されます。

医学: プロパンは、医薬品の合成に使用されます。

科学的研究の応用

Diels-Alder Reactions

One of the primary applications of trans-3-(tert-butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is its role as a diene in Diels-Alder reactions. This reaction is a key method for forming six-membered rings and is widely used in synthetic organic chemistry. The presence of the silyloxy group increases the electron density of the diene, making it more reactive towards dienophiles.

Case Study : A study published in The Journal of Organic Chemistry demonstrated the effectiveness of this compound in synthesizing complex cyclic structures through Diels-Alder reactions, showcasing its utility in drug development and material science .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various biologically active compounds and natural products. Its ability to undergo further transformations makes it valuable in multi-step synthetic pathways.

Example : Research has highlighted its application in a nine-step total synthesis of (−)-Platencin, illustrating its role in constructing complex molecular frameworks .

Material Science

In material science, this compound is utilized for developing advanced polymer systems. The siloxy group contributes to improved thermal stability and mechanical properties of polymers.

Application Insight : The incorporation of this compound into polymer formulations can enhance properties such as flexibility and resistance to degradation, making it suitable for high-performance materials .

作用機序

プロパンの主な作用機序は、プロパンを酸化して二酸化炭素と水を生成する燃焼です。このプロセスでは、かなりの量の熱が放出され、プロパンは効率的な燃料となります。 燃焼機構には、高温酸化経路と低温酸化経路の両方があり、多数の中間種と反応が含まれます .

類似化合物の比較

類似化合物:

メタン(CH₄): 1 つの炭素原子を含むアルカンで、燃料としても使用されます。

エタン(C₂H₆): 2 つの炭素原子を含むアルカンで、エチレンの製造のための原料として使用されます。

ブタン(C₄H₁₀): 4 つの炭素原子を含むアルカンで、燃料として、および合成ゴムの製造に使用されます.

プロパンの独自性:

エネルギー密度: プロパンは、メタンやエタンに比べて重量エネルギー密度が高いため、より効率的な燃料となります。

類似化合物との比較

Methane (CH₄): A one-carbon alkane, also used as a fuel.

Ethane (C₂H₆): A two-carbon alkane, used as a feedstock for ethylene production.

Butane (C₄H₁₀): A four-carbon alkane, used as a fuel and in the production of synthetic rubber.

Uniqueness of Propane:

Energy Density: Propane has a higher gravimetric energy density compared to methane and ethane, making it a more efficient fuel.

Versatility: Propane can be easily liquefied and transported, which is not as feasible with methane.

生物活性

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine, often referred to as TBS-DMB, is a compound characterized by its unique chemical structure that includes a silyloxy group and a dimethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications.

- Molecular Formula : C₁₂H₂₅NOSi

- CAS Number : 194233-66-4

- Boiling Point : 234 °C

- Density : 0.878 g/mL at 25 °C

- Storage Conditions : Store at 2-8 °C

Biological Activity Overview

The biological activity of TBS-DMB is primarily linked to its role as an intermediate in organic synthesis, particularly in the development of various pharmaceuticals. Its structural attributes facilitate reactions such as Diels-Alder cycloadditions and other transformations that are crucial in creating biologically active compounds.

- Diels-Alder Reactions : TBS-DMB can act as a dienophile in Diels-Alder reactions, which are vital for constructing complex cyclic structures found in many natural products and pharmaceuticals.

- Silylation Reactions : The presence of the tert-butyldimethylsilyloxy group enhances the stability and reactivity of the amine, allowing for selective functionalization in synthetic pathways.

Synthesis and Reactivity

Research indicates that TBS-DMB is effective in synthesizing α-functionalized α,β-unsaturated aldehydes. A study demonstrated that using TBS-DMB in conjunction with various reagents resulted in high yields of desired products, showcasing its utility as a versatile building block in organic synthesis .

Data Table: Biological Activity Summary

Safety and Handling

TBS-DMB is classified with safety warnings due to its irritant properties. It is essential to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with skin and eye contact. The compound is also flammable and should be stored under controlled conditions to prevent hazards .

特性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKABIMFIKUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401644 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194233-66-4 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。